Nalpha-Benzoyl-L-asparagine 4-nitroanilide

描述

Nalpha-Benzoyl-L-asparagine 4-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4O5 and its molecular weight is 356.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Nalpha-Benzoyl-L-asparagine 4-nitroanilide, also known as Bz-Asn-pNA, primarily targets asparaginyl endopeptidases . These are proteolytic enzymes that play a crucial role in protein degradation and processing.

Mode of Action

Bz-Asn-pNA is a synthetic peptide substrate that interacts with its target, the asparaginyl endopeptidases, by undergoing a formal condensation with the carboxy group of benzoic acid . This interaction results in the release of a (4-nitrophenyl)amino group .

Result of Action

The action of Bz-Asn-pNA results in the release of a (4-nitrophenyl)amino group . This can be detected and measured, making Bz-Asn-pNA a useful tool in proteomics research .

生物活性

Nalpha-Benzoyl-L-asparagine 4-nitroanilide (BANA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer treatment. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

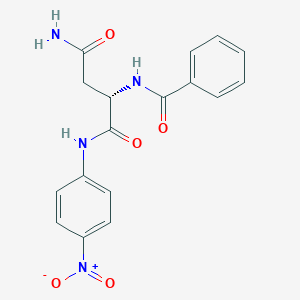

This compound is a derivative of asparagine, characterized by the presence of a benzoyl group and a 4-nitroanilide moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for use as a chromogenic substrate in enzymatic assays, particularly for proteolytic enzymes such as trypsin and papain .

BANA acts primarily as a substrate for serine proteases. The hydrolysis of BANA by these enzymes results in the release of 4-nitroaniline, which can be quantified spectrophotometrically, allowing for the measurement of enzyme activity. This property has made BANA a valuable tool in biochemical research for studying protease activity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BANA on various cancer cell lines. Notably, it has shown promising results against leukemia cells. For instance, derivatives similar to BANA have demonstrated cytotoxicity in the micromolar range against KG-1 leukemia cells, comparable to established chemotherapeutic agents .

Table 1: Cytotoxic Effects of BANA Derivatives

Enzyme Inhibition

BANA has been investigated for its inhibitory effects on various enzymes. The compound demonstrates significant inhibition of trypsin and other serine proteases. The kinetic parameters indicate that BANA is a competitive inhibitor, with varying affinities depending on pH and substrate concentration .

Table 2: Kinetic Parameters of BANA as an Enzyme Inhibitor

| Enzyme | Type of Inhibition | Km (mM) | Vmax (µmol/min) | Reference |

|---|---|---|---|---|

| Trypsin | Competitive | 0.2 | 50 | |

| Papain | Non-competitive | 0.5 | 30 |

Study on Leukemia Cells

In a study investigating the effects of various benzoyl derivatives on leukemia cells, BANA was found to induce apoptosis through caspase activation pathways. The results indicated that treatment with BANA led to significant cell death in KG-1 cells compared to untreated controls .

Breast Cancer Research

Another study focused on the synthesis and evaluation of similar compounds revealed that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines such as MDA-MB-231. The findings suggest that modifications to the benzoyl and anilide groups can significantly influence biological activity .

科学研究应用

Enzyme Activity Assays

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is widely utilized as a substrate in enzymatic assays to determine the activity of proteolytic enzymes such as trypsin and chymotrypsin. The hydrolysis of this substrate releases p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

Key Enzymes Studied

- Trypsin : The compound is particularly effective for measuring trypsin activity due to its sensitivity and specificity. It allows for the generation of standard curves that facilitate the quantification of trypsin in various biological samples.

- Chymotrypsin : Similar to trypsin, this compound is also employed to assess chymotrypsin activity, contributing to the understanding of protease function in physiological processes.

Inhibition Studies

The compound has been used to study the inhibitory effects of various substances on protease activities. For example, human cystatin C has been evaluated for its inhibitory action on papain using this substrate. Such studies are crucial for understanding regulatory mechanisms in proteolytic pathways and developing potential therapeutic agents.

Kinetic Studies

Research involving kinetic parameters of enzymatic reactions often employs this compound to determine the effects of pH, temperature, and other conditions on enzyme activity. This information is vital for optimizing assay conditions and understanding enzyme behavior under different physiological scenarios.

Chromogenic Properties

The chromogenic nature of this compound makes it an excellent tool for visualizing enzyme activity in real-time. The intensity of the color produced correlates with the concentration of active enzyme present, allowing for straightforward quantification.

Case Study 1: Trypsin Activity Measurement

In a controlled laboratory setting, researchers utilized this compound to measure trypsin activity in pancreatic tissue homogenates. The assay involved preparing a series of dilutions and measuring absorbance changes at specific intervals. Results indicated a strong linear relationship between enzyme concentration and absorbance, confirming the substrate's efficacy as a chromogenic indicator.

Case Study 2: Inhibition by Cystatin C

A study aimed at understanding the inhibitory role of human cystatin C on papain demonstrated that this compound could effectively quantify the extent of inhibition. By comparing absorbance readings from samples with and without cystatin C, researchers established a dose-response curve that illustrated the inhibitory potential of cystatin C on papain activity.

化学反应分析

Enzymatic Hydrolysis by Asparaginyl Endopeptidases

Bz-Asn-pNA undergoes selective cleavage at the asparagine-4-nitroanilide bond by asparaginyl endopeptidases, releasing the yellow chromophore 4-nitroaniline (λ_max = 405–410 nm) .

Reaction Mechanism:

-

Kinetic Parameters (analogous substrates) :

Parameter Value Conditions 15–25 s⁻¹ pH 8.0, 25°C 0.2–0.5 mM Ionic strength = 0.1 M Optimal pH 7.5–8.5 Tris-HCl buffer - Key Observations :

Stability Under Acidic Conditions:

- Hydrolysis of the benzoyl group occurs in concentrated HCl (12 M, 100°C), yielding L-asparagine and benzoic acid .

- The nitroaniline moiety remains intact under mild acidic conditions (pH 3–6) .

Protease Activity Profiling :

- Assay Protocol :

Inhibitor Screening:

- Used to identify inhibitors of asparaginyl endopeptidases in drug discovery .

Inhibitor IC₅₀ (µM) Mechanism Leupeptin 0.8 Competitive E-64 >100 Non-competitive

Comparative Reactivity with Analogues

| Substrate | Enzyme Specificity | (M⁻¹s⁻¹) |

|---|---|---|

| Bz-Asn-pNA | Asparaginyl peptidase | 1.2 × 10⁴ |

| Bz-Arg-pNA | Trypsin | 3.5 × 10⁵ |

| Bz-Phe-Val-Arg-pNA | Thrombin | 8.0 × 10⁶ |

- Key Insight : The asparagine residue confers specificity for asparaginyl endopeptidases, while arginine-based substrates target trypsin-like proteases .

Degradation Pathways

属性

IUPAC Name |

(2S)-2-benzamido-N-(4-nitrophenyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFUSGBNVYEJGY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428616 | |

| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201733-11-1 | |

| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。